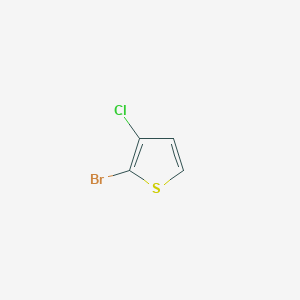

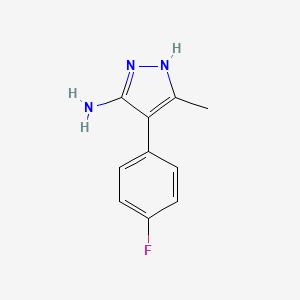

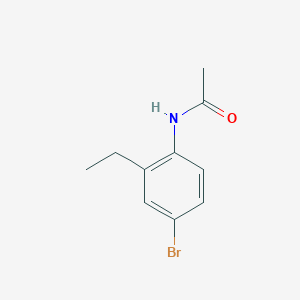

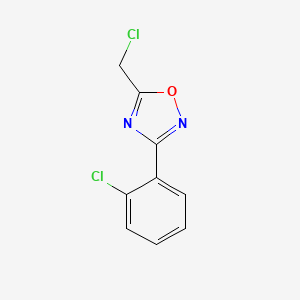

![molecular formula C11H11FN2 B1271931 8-Fluor-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol CAS No. 39876-39-6](/img/structure/B1271931.png)

8-Fluor-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol

Übersicht

Beschreibung

The compound 8-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole represents a class of biologically active molecules that have been synthesized and studied for their potential therapeutic applications. Although the provided abstracts do not directly discuss this exact compound, they do provide insights into related chemical structures and their synthesis, which can be informative for understanding the broader class of compounds to which 8-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole belongs.

Synthesis Analysis

The synthesis of related compounds, such as the one described in Abstract 1, involves the formation of complex structures through the use of acetonitrile as a solvent. The process yields a compound with a monoclinic P21/n space group, indicating a specific three-dimensional arrangement of the molecules within the crystal lattice . Abstract 2 describes a method for synthesizing tetrahydroindolizino[8,7-b]indole derivatives through intramolecular dearomatization of indole, which is a reaction that could potentially be applied to the synthesis of 8-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole .

Molecular Structure Analysis

The molecular structure of the compound from Abstract 1 was determined using single-crystal X-ray analysis, revealing its spatial arrangement and electronic structure . This type of analysis is crucial for understanding how the molecule might interact with biological targets, such as enzymes or receptors. The Hirshfeld surface analysis further provides insight into the intermolecular interactions within the crystal, which can affect the compound's stability and reactivity .

Chemical Reactions Analysis

While the abstracts do not provide specific details on the chemical reactions of 8-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole, they do mention the use of Fe(OTf)3 or CF3SO3H to catalyze the synthesis of related compounds . These catalysts are known for their ability to facilitate various organic transformations, which could be relevant for the chemical reactions that 8-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound like 8-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole can be inferred from the properties of similar compounds. For instance, the crystallization from acetonitrile and the resulting crystal structure provide information about the compound's solubility and stability . The molecular docking studies mentioned in Abstract 1 suggest that the compound has a specific affinity for the hepatitis B virus, indicating a potential application as an antiviral agent .

Wissenschaftliche Forschungsanwendungen

Onkologie: Antiproliferatives Mittel

8-Fluor-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol hat sich als vielversprechendes antiproliferatives Mittel in der Onkologie erwiesen. Forschungen zeigen, dass Derivate dieser Verbindung eine moderate bis ausgezeichnete antiproliferative Aktivität gegen verschiedene Krebszelllinien aufweisen, darunter Hela, A549, HepG2 und MCF-7 . Die Einführung von Sulfonylgruppen in den Indolkern wurde mit verstärkten antiproliferativen Effekten in Verbindung gebracht, was auf ein Potenzial für die weitere Medikamentenentwicklung hindeutet .

Pharmakologie: Medikamentenentwicklung

In der Pharmakologie wird diese Verbindung als chemisches Gerüst für die Entwicklung neuer Medikamente verwendet. Ihre Kernstruktur dient als Grundlage für die Schaffung neuartiger Moleküle mit potenziellen therapeutischen Wirkungen. Die Derivate der Verbindung werden auf ihre pharmakokinetischen Eigenschaften und Wechselwirkungen mit biologischen Zielstrukturen untersucht .

Neurologie: Neuroprotektive Forschung

Die Verbindung wird auf ihre neuroprotektiven Eigenschaften untersucht. Obwohl spezifische Studien zu ihren Anwendungen in der Neurologie nicht leicht verfügbar sind, werden verwandte Indolderivate häufig auf ihr Potenzial zur Schutz des Nervengewebes und als Behandlungen für neurodegenerative Erkrankungen erforscht .

Kardiologie: Potenzielle therapeutische Anwendungen

Obwohl direkte Anwendungen in der Kardiologie nicht explizit dokumentiert sind, deuten die biochemischen Eigenschaften von this compound darauf hin, dass es ein Kandidat für die Entwicklung von Behandlungen für herzbedingte Erkrankungen sein könnte. Seine Beeinflussung von Zellprozessen kann Einblicke in kardioprotektive Mechanismen liefern .

Biochemie: Molekulare Interaktionsstudien

In der Biochemie wird diese Verbindung verwendet, um molekulare Interaktionen und Dynamik zu untersuchen. Ihre Fähigkeit, an verschiedene Rezeptoren und Enzyme zu binden, macht sie zu einem wertvollen Werkzeug, um biochemische Pfade und Wirkmechanismen auf molekularer Ebene zu verstehen .

Genetik: Forschung zu Mukoviszidose

Forschungen haben die Verwendung von 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-Kernen, die eng mit dem 8-Fluor-Derivat verwandt sind, als Potenziatoren bei der Behandlung von Mukoviszidose (CF) untersucht. Diese Studien zielen darauf ab, quantitative Struktur-Aktivitäts-Beziehungsmodelle zu erstellen, um die Wirksamkeit neuer Verbindungen vorherzusagen .

Safety and Hazards

Wirkmechanismus

Target of Action

The primary target of 8-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is the c-Met kinase . This kinase plays a crucial role in cellular growth, survival, and migration, making it a significant target for anti-cancer therapies .

Mode of Action

8-Fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole interacts with its target, the c-Met kinase, primarily through the hydrophobic region . This interaction inhibits the kinase’s activity, thereby disrupting the signaling pathways it regulates .

Biochemical Pathways

The inhibition of c-Met kinase by 8-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole affects several biochemical pathways. These pathways are primarily involved in cell growth and survival. The disruption of these pathways leads to the inhibition of cancer cell proliferation .

Result of Action

The result of 8-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole’s action is the inhibition of cancer cell proliferation . By targeting and inhibiting c-Met kinase, this compound disrupts the cellular processes necessary for cancer cell growth and survival .

Biochemische Analyse

Biochemical Properties

8-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as c-Met kinase, where it exhibits inhibitory activity . This interaction is crucial as c-Met kinase is involved in various cellular processes, including cell growth and differentiation.

Cellular Effects

The effects of 8-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole on cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in cell proliferation and apoptosis. Studies have demonstrated that this compound can inhibit the proliferation of cancer cell lines such as Hela, A549, HepG2, and MCF-7 in a dose-dependent manner . Additionally, it affects gene expression by modulating the activity of transcription factors involved in cell cycle regulation and apoptosis . This modulation leads to altered cellular metabolism, further highlighting its potential as a therapeutic agent.

Molecular Mechanism

At the molecular level, 8-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole exerts its effects through specific binding interactions with biomolecules. The compound’s primary mode of action involves binding to the hydrophobic region of the c-Met kinase site, leading to enzyme inhibition . This binding disrupts the normal function of c-Met kinase, thereby inhibiting downstream signaling pathways that promote cell proliferation and survival. Additionally, molecular docking studies have shown that the compound’s fluorine atom plays a critical role in enhancing its binding affinity and specificity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 8-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole have been observed to change over time. The compound exhibits good stability under standard storage conditions, maintaining its activity over extended periods In vitro studies have shown that prolonged exposure to the compound can lead to sustained inhibition of cell proliferation and induction of apoptosis .

Dosage Effects in Animal Models

The effects of 8-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole vary with different dosages in animal models. At lower doses, the compound exhibits significant antiproliferative activity without notable toxicity . At higher doses, toxic effects such as weight loss and organ damage have been observed . These findings suggest a narrow therapeutic window, emphasizing the need for careful dosage optimization in potential therapeutic applications.

Metabolic Pathways

8-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is involved in several metabolic pathways. It interacts with enzymes responsible for its biotransformation, leading to the formation of various metabolites . These metabolic processes can affect the compound’s bioavailability and efficacy. Additionally, the compound’s interaction with metabolic enzymes can influence metabolic flux and alter the levels of key metabolites, further impacting cellular function .

Transport and Distribution

The transport and distribution of 8-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole within cells and tissues are mediated by specific transporters and binding proteins . These interactions facilitate the compound’s localization to target sites, enhancing its therapeutic potential. The compound’s distribution is influenced by its physicochemical properties, including its lipophilicity and molecular size . These factors determine its ability to cross cellular membranes and accumulate in specific tissues.

Subcellular Localization

The subcellular localization of 8-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is critical for its activity and function. The compound is directed to specific cellular compartments through targeting signals and post-translational modifications . These processes ensure that the compound reaches its intended site of action, where it can exert its effects on cellular processes. The localization to organelles such as the nucleus and mitochondria is particularly important for its role in modulating gene expression and cellular metabolism .

Eigenschaften

IUPAC Name |

8-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11FN2/c12-7-1-2-10-8(5-7)9-6-13-4-3-11(9)14-10/h1-2,5,13-14H,3-4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNWNSXZHWSTXTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1NC3=C2C=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90372107 | |

| Record name | 8-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90372107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

39876-39-6 | |

| Record name | 8-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90372107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

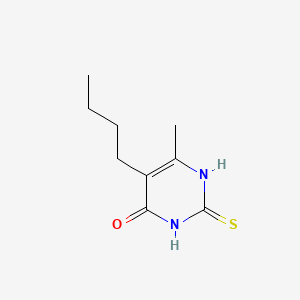

![4-amino-5-[(4-chlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1271851.png)